1-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-4-(3,4-dimethylbenzenesulfonyl)piperazine
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Overview
Description
1-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-4-(3,4-dimethylbenzenesulfonyl)piperazine is a complex organic compound that features a thiazole ring, a piperazine moiety, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-4-(3,4-dimethylbenzenesulfonyl)piperazine typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the thiazole intermediate.
Attachment of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.
Final Coupling: The final step involves coupling the piperazine-thiazole intermediate with the sulfonyl group to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the piperazine moiety.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the thiazole or piperazine rings.
Reduction: Reduced forms of the sulfonyl group, such as sulfides or thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting neurological or inflammatory pathways.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or receptor binding.
Industry
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 1-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-4-(3,4-dimethylbenzenesulfonyl)piperazine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole ring and piperazine moiety are key structural features that facilitate these interactions.
Comparison with Similar Compounds
Similar Compounds
4-(Tert-butyl)-2-((4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)methyl)oxazole: Similar structure but with an oxazole ring instead of a thiazole ring.
4-(Tert-butyl)-2-((4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)methyl)imidazole: Contains an imidazole ring instead of a thiazole ring.
Uniqueness
The presence of the thiazole ring in 1-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-4-(3,4-dimethylbenzenesulfonyl)piperazine imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
4-tert-butyl-2-[[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2S2/c1-15-6-7-17(12-16(15)2)27(24,25)23-10-8-22(9-11-23)13-19-21-18(14-26-19)20(3,4)5/h6-7,12,14H,8-11,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAWJIVKCUKAGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=NC(=CS3)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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